

Technical Support Center: Long-Term Stability Testing of Revfenacin Formulations

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Compound of Interest

Compound Name: Revfenacin

Cat. No.: B1680567

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Welcome to the technical support center for the long-term stability testing of **revfenacin** formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for your stability programs. The information herein is curated to ensure scientific integrity and is grounded in established regulatory guidelines and field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability testing of **revfenacin**.

Q1: What are the primary degradation pathways for **revfenacin** that should be monitored during long-term stability studies?

A1: The principal degradation pathway for **revfenacin** is the hydrolysis of its primary amide to form the active metabolite, THRX-195518, which is a carboxylic acid.^{[1][2][3]} While this is the major route, other less common degradation pathways include oxidative deamination, oxygenation, carbamate hydrolysis, and N-dealkylation.^{[2][4]} Therefore, your stability-indicating method must be capable of separating **revfenacin** from THRX-195518 and other potential minor degradants.

Q2: What are the standard ICH recommended storage conditions for long-term stability testing of a **revfenacin** inhalation solution?

A2: For a drug product intended for storage at room temperature, the International Council for Harmonisation (ICH) Q1A(R2) guideline recommends long-term stability studies be conducted at $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ with $60\% \pm 5\%$ relative humidity (RH) or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ with $65\% \pm 5\%$ RH.[5][6] Accelerated stability studies are typically performed at $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ with $75\% \pm 5\%$ RH.[5] For inhalation solutions, it is also crucial to assess the stability in different storage orientations (e.g., upright, inverted, horizontal) to evaluate potential interactions with the container closure system.[7]

| Study Type | Storage Condition | Minimum Duration |
|--------------|--|------------------|
| Long-Term | $25^{\circ}\text{C} \pm 2^{\circ}\text{C} / 60\% \text{ RH} \pm 5\%$ RH | 12 months |
| Intermediate | $30^{\circ}\text{C} \pm 2^{\circ}\text{C} / 65\% \text{ RH} \pm 5\%$ RH | 6 months |
| Accelerated | $40^{\circ}\text{C} \pm 2^{\circ}\text{C} / 75\% \text{ RH} \pm 5\%$ RH | 6 months |

Q3: Which analytical techniques are most suitable for a stability-indicating assay of **revefenacin**?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used and robust method for the quantification of **revefenacin** and its impurities.[8] For more sensitive and specific detection, especially for identifying unknown degradants, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) is highly effective.[2][9][10][11] A well-developed stability-indicating method should be able to resolve **revefenacin** from its known degradation products and any other potential impurities that may arise during storage.[9][12]

Q4: What are the critical quality attributes (CQAs) to monitor for a **revefenacin** nebulizer solution during a stability study?

A4: For a nebulized solution like **revefenacin**, the following CQAs are essential to monitor throughout the stability study:

- Assay: The concentration of **revefenacin**.

- Impurities and Degradation Products: Quantification of known and unknown impurities.
- Appearance: The solution should remain clear and colorless.[13]
- pH: To ensure the stability of the active pharmaceutical ingredient (API) and patient comfort. [14][15]
- Osmolality: To ensure the formulation is isotonic.[14][15]
- Delivered Dose Uniformity (DDU): To ensure consistent dosing for the patient.[16]
- Aerodynamic Particle Size Distribution (APSD): To ensure the aerosolized droplets are in the optimal size range for lung deposition.[11][16]
- Sterility and Microbial Limits: For sterile dosage forms.
- Leachables: From the container closure system.[10]

Troubleshooting Guides

This section provides detailed guidance on how to address specific issues that may arise during your stability studies.

Scenario 1: Unexpected Peaks in the HPLC Chromatogram

Q: I am observing an unexpected peak in my HPLC chromatogram during a stability time point. How should I proceed with its identification and characterization?

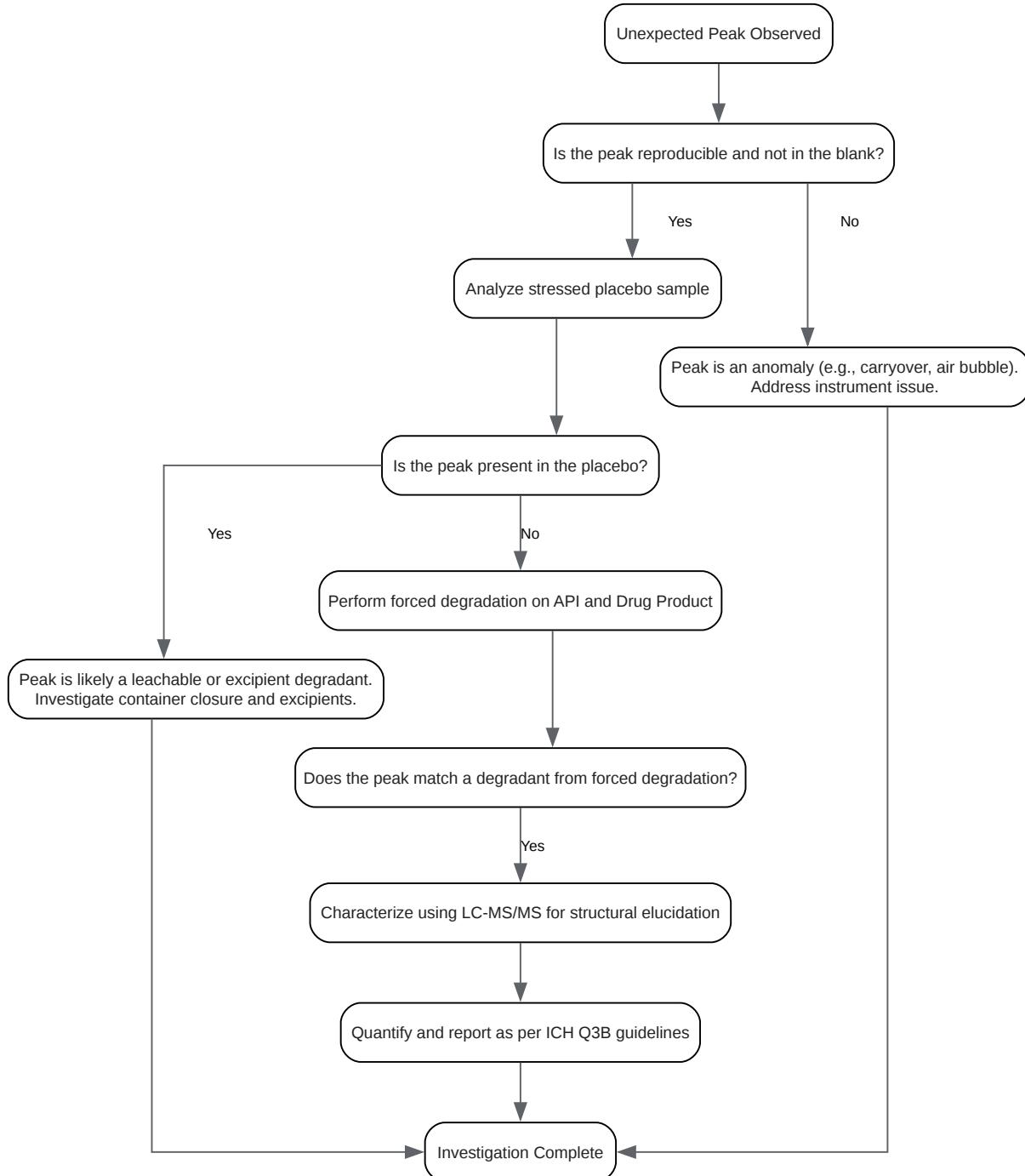
A: The appearance of a new peak in a stability chromatogram requires a systematic investigation to determine its origin and potential impact on product quality. The following steps will guide you through this process.

- Confirm the Peak is Real:
 - Re-inject the same sample to ensure the peak is not an anomaly from the injection process.

- Inject a blank (mobile phase) to rule out carryover from previous injections or contamination of the mobile phase.[17]
- If the peak persists, proceed to the next step.
- Investigate the Source:
 - Placebo Analysis: Analyze a placebo formulation (containing all excipients but no **revafenacin**) that has been subjected to the same stability conditions. If the peak is present, it is likely an excipient degradant or a leachable from the container closure system.
 - Forced Degradation Studies: If the peak is not present in the placebo, it is likely a **revafenacin** degradant. To confirm this, perform forced degradation studies on the **revafenacin** drug substance and drug product. This involves subjecting the samples to stress conditions such as acid, base, oxidation, heat, and light.[12] The degradation profiles generated can help in tentatively identifying the unknown peak.
- Characterize the Peak:
 - UV-Vis Spectrum: If using a photodiode array (PDA) detector, compare the UV spectrum of the unknown peak to that of **revafenacin** and its known impurities. This can provide clues about the structure of the chromophore.
 - LC-MS/MS Analysis: For structural elucidation, analyze the sample using a validated LC-MS/MS method. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide definitive structural information.[9][11]
- Quantify and Report:
 - Once identified, the impurity should be quantified using an appropriate reference standard if available. If a standard is not available, its concentration can be estimated relative to the **revafenacin** peak area, assuming a similar response factor.
 - Report the impurity level according to ICH Q3B(R2) guidelines for impurities in new drug products.[6]

This protocol outlines a typical forced degradation study for a **revefenacin** formulation.

- Sample Preparation: Prepare solutions of **revefenacin** drug product at the target concentration.
- Stress Conditions:
 - Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 2 hours.
 - Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 2 hours.
 - Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
 - Thermal Degradation: Store the drug product solution at 80°C for 48 hours.
 - Photostability: Expose the drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
- Neutralization: For acid and base-stressed samples, neutralize the solutions before analysis.
- Analysis: Analyze all stressed samples, along with an unstressed control, using your stability-indicating HPLC method.

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Caption: Workflow for investigating unexpected chromatographic peaks.

Scenario 2: Drift in pH of the Formulation

Q: We are observing a consistent decrease in the pH of our **revefenacin** formulation during our long-term stability study. What could be the cause, and how should we investigate it?

A: A drift in pH is a critical stability concern as it can impact the solubility, stability, and tolerability of the drug product. The most likely cause for a pH decrease in a **revefenacin** formulation is the hydrolysis of the amide group to form the carboxylic acid metabolite, THRX-195518.[1][2] Other potential causes could include interaction with the container closure system or degradation of an excipient.

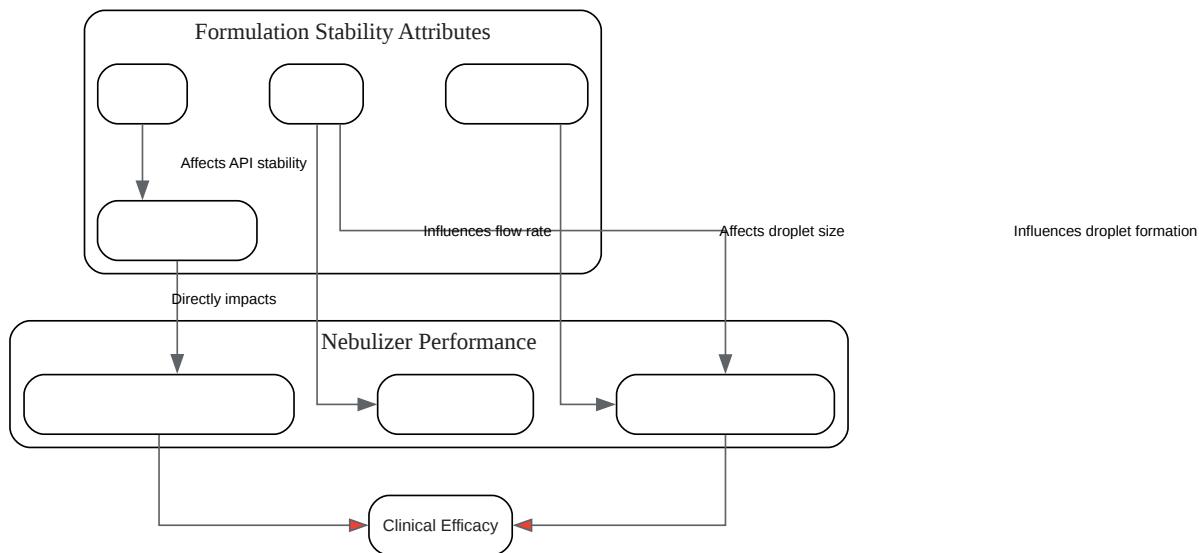
- Correlate pH with Degradation: Plot the pH values against the concentration of the THRX-195518 degradant over time. A strong correlation would suggest that the formation of this acidic degradant is the primary driver of the pH change.
- Container-Closure Interaction Study: To rule out contributions from the container, conduct a study where the formulation is stored in an inert container (e.g., a glass vial) under the same stability conditions. If the pH drift is significantly less in the inert container, it suggests an interaction with the primary packaging.
- Excipient Stability: Review the stability data for all excipients used in the formulation. The citrate buffer components (citric acid and sodium citrate) are generally stable, but it's important to ensure their quality.[18]
- Buffer Capacity: Evaluate if the buffer capacity of the formulation is sufficient to maintain the pH within the acceptable range over the shelf life, considering the expected rate of degradation.
- Reformulation: If the pH shift is significant and cannot be controlled by the current buffer system, reformulation with a different buffer or a higher buffer concentration may be necessary.
- Packaging Selection: If container-closure interactions are identified, consider alternative packaging materials.

Scenario 3: Inconsistent Delivered Dose from the Nebulizer

Q: Our stability data shows a trend of decreasing delivered dose uniformity (DDU) over time. What formulation stability attributes could be contributing to this?

A: Inconsistent DDU from a nebulizer can be a complex issue with contributions from both the device and the formulation.[\[16\]](#) From a formulation stability perspective, changes in physical properties can impact the efficiency of nebulization.

- Change in Viscosity: While less common for aqueous solutions, any change in viscosity due to excipient degradation or interaction could affect the nebulization rate.
- Surface Tension Modification: Adsorption of the API or excipients to the container surface over time could alter the surface tension of the solution, which can influence droplet formation during nebulization.
- Precipitation: Although unlikely if the formulation is robust, any precipitation of the API or excipients would significantly impact the amount of drug available for nebulization. A visual inspection for particulate matter is a critical stability test.



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Caption: Interplay of formulation stability and nebulizer performance.

- Setup: Assemble the nebulizer system (e.g., PARI LC Sprint nebulizer with a PARI Trek S compressor) as specified for **revefenacin** administration.[19]
- Sample Loading: Load a single vial of the **revefenacin** stability sample into the nebulizer.
- Nebulization: Operate the nebulizer for the specified time, capturing the aerosolized dose onto a filter apparatus (e.g., using a sampling pump).
- Drug Recovery: Extract the captured **revefenacin** from the filter using a suitable solvent.
- Quantification: Analyze the extracted solution using a validated HPLC method to determine the amount of **revefenacin** delivered.

- Acceptance Criteria: The delivered dose should be within the specified range (e.g., 80-120% of the label claim) for a set number of actuations.

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